N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound known for its pharmacological properties. It is a long-acting muscarinic antagonist, primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This compound exhibits high affinity and selectivity for muscarinic receptors, making it effective in bronchodilation and reducing bronchospasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process begins with the reaction between isonipecotamide and 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This intermediate undergoes acidification, debenzylation, and reductive ammonification to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor interactions and binding affinities.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Primarily used in the treatment of COPD, providing long-lasting bronchodilation and reducing symptoms of bronchospasm.
Industry: Employed in the development of inhalation therapies and other pharmaceutical formulations
Mechanism of Action
The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, in the airway smooth muscle. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking acetylcholine, the compound induces bronchodilation, making it easier for patients with COPD to breathe. The slow dissociation from the M3 receptor ensures prolonged action, making it suitable for once-daily administration .
Comparison with Similar Compounds
Similar Compounds
Tiotropium: Another long-acting muscarinic antagonist used in COPD treatment.
Glycopyrronium: A muscarinic antagonist with similar bronchodilatory effects.
Aclidinium: Known for its rapid onset of action and used in COPD management
Uniqueness
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its high selectivity for the M3 receptor and its prolonged duration of action. Unlike some other muscarinic antagonists, it provides sustained bronchodilation with minimal systemic side effects, making it a preferred choice for long-term COPD management .
Properties
Molecular Formula |
C22H29N5O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H29N5O3/c23-21(29)15-7-11-26(12-8-15)20(28)6-3-10-24-22(30)27-13-9-17-16-4-1-2-5-18(16)25-19(17)14-27/h1-2,4-5,15,25H,3,6-14H2,(H2,23,29)(H,24,30) |
InChI Key |
UGQQGMYTMZCYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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